2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a hydroxymethyl group and a dimethylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The hydroxymethyl group is introduced through the reaction with formaldehyde, while the dimethylsulfonamide group is formed by the reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a benzylamine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonamide: Lacks the hydroxymethyl and dimethyl groups.
N,N-dimethylbenzene-1-sulfonamide: Lacks the hydroxymethyl group.
2-(hydroxymethyl)benzene-1-sulfonamide: Lacks the dimethyl groups.
Uniqueness
2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxymethyl and dimethylsulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, also known by its CAS number 91190-73-7, is being studied for various applications in medicinal chemistry, particularly in the fields of enzyme inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxymethyl group attached to a dimethyl-substituted benzene ring, along with a sulfonamide functional group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interactions with specific biological macromolecules. Notably, it has been shown to inhibit various isoforms of carbonic anhydrases (CAs), which are enzymes that play essential roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamide derivatives, including this compound, exhibit inhibitory effects on carbonic anhydrase isoforms. For instance, studies have demonstrated that this compound can inhibit the cytosolic isoform hCA II and the tumor-associated isoform hCA IX with varying potencies. The inhibition constants (Ki) for these interactions can provide insights into their effectiveness:
Compound | Target Isoform | Ki (nM) |
---|---|---|
This compound | hCA II | 138.4 |
This compound | hCA IX | TBD |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonamide structure can significantly influence its biological activity. For example, the presence of hydroxymethyl and dimethyl groups enhances binding affinity to target enzymes.
Comparative Analysis
A comparative analysis with other sulfonamides shows distinct differences in potency and selectivity:
Compound | Structure | Potency (IC50) |
---|---|---|
Sulfanilamide | -NH2 group | Low |
Metanilamide | -NH2 group + aromatic ring | Medium |
This compound | Hydroxymethyl + dimethyl groups | High |
Case Studies
Several case studies have focused on the biological activity of sulfonamides similar to this compound:
- Antiproliferative Activity : A study demonstrated that compounds with similar structures exhibited significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy.
- Enzyme Inhibition : Research involving X-ray crystallography has elucidated the binding modes of various sulfonamides to carbonic anhydrases, providing insights into their mechanisms of inhibition.
- Therapeutic Applications : Investigations into the therapeutic potential of this compound highlight its role in treating conditions associated with carbonic anhydrase dysregulation, such as glaucoma and certain types of cancer.
Properties
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDKCOUCORRGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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